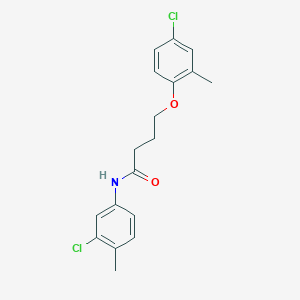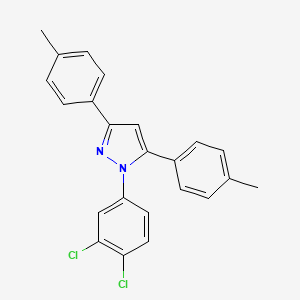
4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and methyl groups in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This involves the reaction of 4-chloro-2-methylphenol with butanoic acid under basic conditions.
Amidation: The final step is the reaction of 4-(4-chloro-2-methylphenoxy)butanoic acid with 3-chloro-4-methylaniline to form the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production. This could involve the use of continuous flow reactors, catalysts to enhance reaction rates, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamine.
Substitution: Formation of derivatives with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(3-chlorophenyl)butanamide
- 4-(2-methylphenoxy)-N-(4-methylphenyl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)butanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H19Cl2NO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-5-7-15(11-16(12)20)21-18(22)4-3-9-23-17-8-6-14(19)10-13(17)2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) |
InChI Key |
LTYBJPKKIKLUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10929672.png)
![5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10929679.png)
![4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10929681.png)

![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10929693.png)
![2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10929696.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929707.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10929714.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10929726.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10929738.png)
![(16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10929740.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10929746.png)
![N'~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B10929763.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929773.png)
